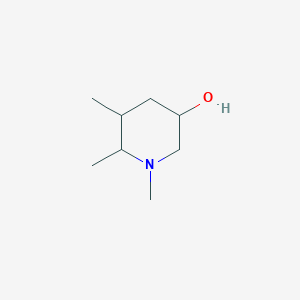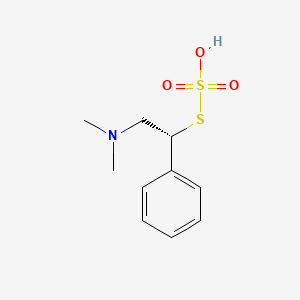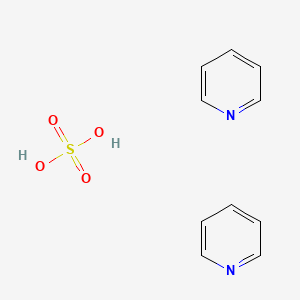
Sulfuric acid--pyridine (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid–pyridine (1/2) is a compound formed by the combination of sulfuric acid and pyridine in a 1:2 molar ratio. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, while sulfuric acid is a strong mineral acid. This compound is known for its unique properties and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid–pyridine (1/2) typically involves the reaction of sulfuric acid with pyridine. One common method is to add sulfuric acid dropwise to anhydrous pyridine under controlled conditions, often at low temperatures to prevent excessive heat generation. The mixture is then stirred continuously to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of sulfuric acid–pyridine (1/2) may involve more sophisticated equipment to control the reaction conditions precisely. The use of automated systems to add sulfuric acid to pyridine and maintain the desired temperature and stirring rate is common. This ensures a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–pyridine (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be involved in reduction reactions, where it acts as a reducing agent.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with sulfuric acid–pyridine (1/2) include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving sulfuric acid–pyridine (1/2) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxidized derivatives of pyridine, while in substitution reactions, the products may include substituted pyridine compounds.
Scientific Research Applications
Sulfuric acid–pyridine (1/2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions, including synthesis and catalysis.
Biology: The compound is used in biochemical studies to investigate the effects of sulfuric acid and pyridine on biological systems.
Industry: The compound is used in industrial processes, such as the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sulfuric acid–pyridine (1/2) involves its ability to donate and accept protons, making it a versatile reagent in acid-base reactions. The molecular targets and pathways involved depend on the specific reaction and application. In biochemical systems, the compound can interact with enzymes and other biomolecules, affecting their activity and function.
Comparison with Similar Compounds
Sulfuric acid–pyridine (1/2) can be compared with other similar compounds, such as:
Sulfuric acid–pyridine (1/1): This compound has a different molar ratio of sulfuric acid to pyridine, leading to different chemical properties and reactivity.
Sulfuric acid–pyridine (1/3): Another variant with a different molar ratio, which also affects its properties and applications.
Pyridine derivatives: Compounds such as pyridine-N-oxide and substituted pyridines have different chemical structures and reactivity compared to sulfuric acid–pyridine (1/2).
The uniqueness of sulfuric acid–pyridine (1/2) lies in its specific molar ratio, which imparts distinct chemical properties and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
18715-41-8 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
pyridine;sulfuric acid |
InChI |
InChI=1S/2C5H5N.H2O4S/c2*1-2-4-6-5-3-1;1-5(2,3)4/h2*1-5H;(H2,1,2,3,4) |
InChI Key |
QYPWRPSMKLUGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)


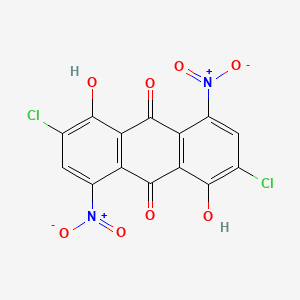
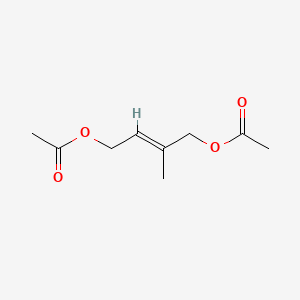

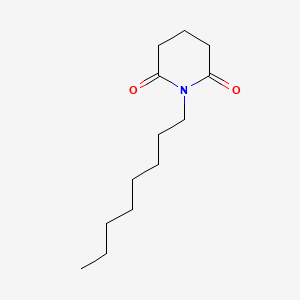
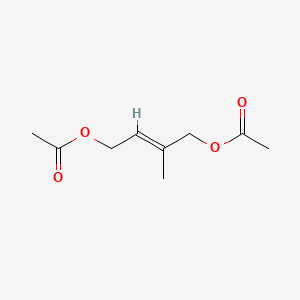
![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)

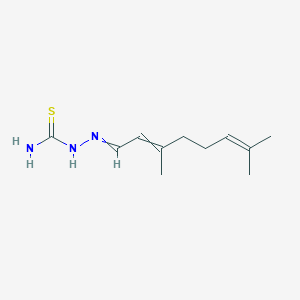
![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
